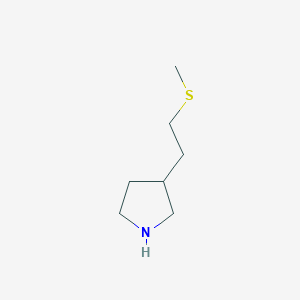

3-(2-(Methylthio)ethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

3-(2-methylsulfanylethyl)pyrrolidine |

InChI |

InChI=1S/C7H15NS/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

ZQCSZVMNJIQDPA-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1CCNC1 |

Origin of Product |

United States |

Synthesis and Characterization of 3 2 Methylthio Ethyl Pyrrolidine

The synthesis of 3-(2-(Methylthio)ethyl)pyrrolidine can be approached through various synthetic routes, often involving the construction of the pyrrolidine (B122466) ring followed by the introduction of the methylthioethyl side chain, or vice versa. A plausible retrosynthetic analysis would disconnect the molecule at the C-C bond between the pyrrolidine ring and the ethyl side chain, or at the C-N bonds of the pyrrolidine ring.

One potential synthetic strategy involves the alkylation of a suitable 3-substituted pyrrolidine precursor. For instance, a reaction between a pyrrolidine derivative with a leaving group at the 3-position of an ethyl side chain and sodium thiomethoxide would yield the desired product. Another approach could involve the Michael addition of methyl mercaptan to a 3-vinylpyrrolidine (B2892908) derivative.

Purification of this compound would typically be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel. Isolation would involve removal of the solvent under reduced pressure.

Structural elucidation and characterization are accomplished through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number of different types of protons and their neighboring environments. Key signals would include those for the methyl protons of the methylthio group, the methylene (B1212753) protons of the ethyl chain, and the protons of the pyrrolidine ring.

¹³C NMR spectroscopy would indicate the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the secondary amine in the pyrrolidine ring and C-H stretching of the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help confirm the structure.

Table 1: Spectroscopic Data for this compound (Hypothetical Data)

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.50-1.65 (m, 1H), 1.85-2.00 (m, 1H), 2.10 (s, 3H), 2.50-2.65 (m, 4H), 2.80-2.95 (m, 2H), 3.05-3.20 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 15.5, 25.0, 32.5, 35.0, 46.0, 47.0, 54.0 |

| IR (neat) | ν 3300 (N-H), 2950, 2870 (C-H) cm⁻¹ |

| MS (EI) | m/z 159 (M⁺), 114, 84, 44 |

Reactivity and Chemical Transformations of 3 2 Methylthio Ethyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the primary site for reactions such as alkylation and acylation.

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation when treated with alkyl halides. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. For example, reaction with alkyl halides like methyl iodide or benzyl (B1604629) bromide in the presence of a base to neutralize the generated acid leads to the corresponding N-alkylated tertiary amine. researchgate.netmdpi.com The use of alcohols as alkylating agents in the presence of a suitable catalyst also provides a sustainable route for N-alkylation. researchgate.net

N-acylation occurs when the compound is treated with acylating agents such as acid chlorides or anhydrides. mdpi.com For instance, reacting 3-(2-(Methylthio)ethyl)pyrrolidine with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetylated amide derivative. These reactions are typically high-yielding and proceed under mild conditions. nih.gov

The N-alkylation and N-acylation reactions described above lead to a diverse range of N-substituted derivatives. The tertiary amines formed from N-alkylation can be further functionalized.

If the resulting N-alkylated tertiary amine is treated with another equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt is formed. nih.gov This process, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in a positively charged quaternary ammonium cation with the halide as the counter-anion. nih.govrsc.org The formation of these salts can be influenced by the solvent, with polar solvents often accelerating the reaction by stabilizing the charged transition state. nih.gov Quaternary ammonium salts can also be produced by reacting the tertiary amine with a carbonic acid diester, such as dimethyl carbonate, to form a quaternary carbonate, which is then treated with an acid. google.comgoogle.com

| Reactant | Reaction Type | Resulting Derivative |

|---|---|---|

| Methyl Iodide | N-Alkylation | 1-Methyl-3-(2-(methylthio)ethyl)pyrrolidine |

| Acetyl Chloride | N-Acylation | 1-Acetyl-3-(2-(methylthio)ethyl)pyrrolidine |

| 1-Methyl-3-(2-(methylthio)ethyl)pyrrolidine + Methyl Iodide | Quaternization | 1,1-Dimethyl-3-(2-(methylthio)ethyl)pyrrolidinium Iodide |

| Benzyl Bromide | N-Alkylation | 1-Benzyl-3-(2-(methylthio)ethyl)pyrrolidine |

Chemical Transformations Involving the Methylthio Group

The methylthio group (-S-CH₃) offers another avenue for chemical transformation, primarily through oxidation of the sulfur atom or displacement of the entire group.

The methylthio group itself is generally a poor leaving group. However, its reactivity towards nucleophilic displacement is significantly enhanced upon oxidation. Studies on analogous compounds show that the oxidized forms, sulfoxides and sulfones, are susceptible to displacement by nucleophiles like glutathione. nih.gov

When the corresponding sulfoxide (B87167) is attacked by glutathione, the proposed displaced group is methanesulphenic acid (CH₃SOH). In the case of the sulfone, the leaving group is methanesulphinic acid (CH₃SO₂H). nih.gov This indicates that the transformation of the thioether to a better leaving group is a key step for substitution at this position.

The thioether linkage is readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. rsc.orgorganic-chemistry.org This two-step oxidation allows for precise control over the oxidation state of the sulfur atom. A variety of oxidizing agents can be employed for this transformation.

Common reagents for the selective oxidation of thioethers to sulfoxides include one equivalent of agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂). organic-chemistry.orgresearchgate.net The use of catalysts, such as titanium-containing zeolites or various metal complexes, can improve efficiency and selectivity. rsc.orggoogle.com Over-oxidation to the sulfone can be achieved by using an excess of the oxidizing agent or by employing stronger oxidants. google.com For example, using more than two equivalents of H₂O₂ will typically yield the sulfone.

| Oxidizing Agent | Catalyst (if any) | Primary Product | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Ti-containing zeolites (e.g., TS-1) | Sulfoxide or Sulfone | rsc.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | None | Sulfoxide/Sulfone | researchgate.net |

| Sodium Percarbonate | Ammonium Molybdate | Sulfoxide | google.com |

| Molecular Oxygen (O₂) | Quinoid Catalyst | Sulfoxide | organic-chemistry.org |

The resulting products would be 3-(2-(methylsulfinyl)ethyl)pyrrolidine (the sulfoxide) and 3-(2-(methylsulfonyl)ethyl)pyrrolidine (the sulfone).

Reactions at the Pyrrolidine Ring Carbons and Pendant Alkyl Chains

Direct chemical transformations of the saturated carbon atoms of the pyrrolidine ring and its pendant ethyl chain are challenging due to the general inertness of C(sp³)-H bonds. Such reactions typically require harsh conditions or the use of advanced synthetic methods involving radical intermediates or transition-metal-catalyzed C-H activation, for which specific examples involving this compound are not widely documented.

While functionalization of the pyrrolidine ring at positions other than the nitrogen is synthetically important, it is often achieved by starting with an already functionalized pyrrolidine precursor rather than by direct modification of the unsubstituted ring carbons of a molecule like the subject of this article. For instance, reactions on the side chains of other, more complex pyrrolidine derivatives have been demonstrated, but these often rely on the presence of activating groups that are absent in this specific compound. nih.govnih.gov

Functionalization of the Ethylene (B1197577) Linker and Pyrrolidine Ring Carbons

The carbon skeleton of this compound offers several sites for functionalization, allowing for the introduction of new chemical moieties and the construction of more complex molecular architectures.

The secondary amine of the pyrrolidine ring is a primary site of reactivity, readily undergoing N-alkylation and N-acylation reactions. For instance, the reaction with alkyl halides or acyl chlorides can introduce a variety of substituents at the nitrogen atom. While specific studies on the direct alkylation of this compound are not extensively documented in the reviewed literature, the general reactivity of pyrrolidines suggests that such transformations are feasible. For example, studies on the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) have shown the formation of an intermediate azetidinium ion, which then acts as the alkylating agent. This indicates a potential pathway for the functionalization of the pyrrolidine nitrogen through intramolecular cyclization and subsequent reaction.

The carbons of the pyrrolidine ring itself can also be functionalized. Oxidative methods have been employed to introduce functionality at the α-carbon to the nitrogen. For example, the use of hypervalent iodine reagents in conjunction with TMSBr has been shown to furnish α-hydroxy-β,β-dibromo functionalized N-isopropyloxy protected pyrrolidines. Furthermore, direct α-azidonation of N-protected pyrrolidines can be achieved using reagents like iodosylbenzene and TMSN3, providing a route to N-acyliminium ions which are precursors to further functionalization. researchgate.net

The ethylene linker also presents opportunities for chemical modification. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties of the molecule and provide handles for further reactions. The oxidation of similar (carboxyalkyl)thiopropionic acid derivatives by hydroxyl radicals has been studied, demonstrating the initial formation of a hydroxysulfuranyl radical.

Cycloaddition Reactions, including [3+2] Cycloadditions

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Pyrrolidine derivatives are known to participate in various cycloaddition reactions, most notably [3+2] cycloadditions, which lead to the formation of five-membered rings. uchicago.edu These reactions typically involve the generation of a 1,3-dipole from the pyrrolidine moiety, which then reacts with a dipolarophile.

A common strategy for generating the necessary 1,3-dipole, an azomethine ylide, involves the reaction of an N-substituted pyrrolidine with a suitable reagent. For instance, glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions are a well-established method for synthesizing pyrrolidine-containing heterocyclic compounds. mdpi.com In this approach, azomethine ylides are generated via the decarboxylation of glycine (B1666218) derivatives.

While specific examples of [3+2] cycloaddition reactions involving this compound are not prevalent in the surveyed literature, the general principles of pyrrolidine reactivity suggest its potential as a precursor for such transformations. The secondary amine of the pyrrolidine ring could be functionalized to generate a suitable azomethine ylide precursor. This ylide could then react with a variety of dipolarophiles, such as alkenes, alkynes, or carbonyl compounds, to afford complex heterocyclic structures. The general scheme for a [3+2] cycloaddition involving an azomethine ylide is depicted below:

| 1,3-Dipole | Dipolarophile | Cycloadduct |

|---|---|---|

| Azomethine Ylide | Alkene | Pyrrolidine Derivative |

| Nitrone | Alkyne | Isoxazoline Derivative |

| Nitrile Oxide | Carbonyl Compound | Oxazoline Derivative |

The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the 1,3-dipole and the dipolarophile.

Computational and Theoretical Investigations of 3 2 Methylthio Ethyl Pyrrolidine and Analogous Structures

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the energies associated with different conformations. For pyrrolidine-containing structures, these studies are crucial for understanding their stability and reactivity.

Researchers have employed Density Functional Theory (DFT) to investigate the structures of various pyrrolidine (B122466) derivatives. For instance, studies on enamines and iminium ions derived from 2-tritylpyrrolidine and 2-(triphenylsilyl)pyrrolidine have utilized X-ray crystallography to determine their solid-state structures. researchgate.net These experimental structures provide a benchmark for computational methods. Kinetic investigations have revealed that the reactivity of these enamines is significantly influenced by the substituent at the 2-position of the pyrrolidine ring. researchgate.net Specifically, an enamine derived from 2-tritylpyrrolidine was found to be 26 times less reactive than those derived from pyrrolidine or 2-(triphenylsilyl)pyrrolidine. researchgate.net This difference in reactivity is attributed to negative hyperconjugation between the trityl group and the lone pair of the enamine nitrogen. researchgate.net

In a study on the synthesis of pyrrolidinedione derivatives, quantum chemical methods were used to explore the energetics of the reaction pathway. rsc.org The calculations showed that the cyclization step has a very low energy barrier of 11.9 kJ mol⁻¹, while the preceding tautomerization has a much higher barrier of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net This highlights the importance of considering the entire reaction profile to understand the feasibility of a synthetic route.

Elucidation of Reaction Mechanisms via Advanced Computational Chemistry Methods

Advanced computational methods are instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This is particularly valuable for complex reactions involving multiple steps.

A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed the mechanism, which includes a Michael addition, a Nef-type rearrangement, and a cyclization. rsc.org The energy barrier for the initial Michael addition of deprotonated nitromethane to coumarin was calculated to be 21.7 kJ mol⁻¹. rsc.org A subsequent proton transfer was found to have a significantly higher energy barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The study also revealed that the migration of an oxygen atom in the nitromethyl group is facilitated by a water molecule, with the lowest energy barrier being 142.4 kJ mol⁻¹. rsc.org

Similarly, the Thorpe reaction, a self-condensation of nitriles, has been investigated using DFT. mdpi.com Three different mechanistic proposals were evaluated, with the most probable route being an ionic mechanism involving the participation of an alkoxide catalyst. mdpi.com The rate-limiting step in this proposed mechanism was found to have an energy barrier of 33.2 kcal/mol. mdpi.com

Analysis of Electronic Properties, Frontier Molecular Orbitals, and Charge Distribution

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and charge distribution, are key to understanding its reactivity. wikipedia.org Frontier Molecular Orbital (FMO) theory posits that the interactions between the HOMO of one molecule and the LUMO of another govern the course of a reaction. wikipedia.orglibretexts.org

Computational studies on various heterocyclic compounds have utilized FMO analysis to predict reactivity. For example, in a study of bifluorenylidene based chromophores, FMO analysis revealed that the derivatives had smaller HOMO-LUMO gap values (1.898 to 2.464 eV) compared to the reference compound, indicating higher reactivity. researchgate.net The distribution of electron density is often visualized using Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov In one study, MEP maps showed that the most negative potential was located on oxygen atoms, indicating these as likely sites for electrophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and stabilizing interactions within a molecule. NBO calculations on certain chromophores have demonstrated strong hyperconjugative interactions that contribute to their structural stability. researchgate.net For instance, a high stabilization energy of 173.12 kcal/mol was calculated for the interaction between a nitrogen lone pair and an antibonding orbital. researchgate.net

Theoretical Studies on Structure-Reactivity Relationships and Spectroscopic Properties

Theoretical calculations can establish relationships between a molecule's structure and its reactivity, as well as predict its spectroscopic properties. These studies provide a framework for designing molecules with desired characteristics.

Kinetic and theoretical studies on the reactivity of 3,5-dicyanothiophene with cyclic secondary amines, including pyrrolidine, have been conducted to quantify their electrophilicity. nih.gov By applying the linear free energy relationship log k = sN(N + E), the electrophilicity parameter (E) of the thiophene (B33073) derivative was determined. nih.gov This allows for the integration of new compounds into established electrophilicity scales. Molecular dynamics simulations were also employed to understand the reversal in reactivity order observed between piperidine (B6355638) and pyrrolidine in an aqueous environment. nih.gov

Furthermore, computational methods are used to predict and interpret spectroscopic data. For example, DFT calculations have been used to elucidate the electronic properties of chromophores and to analyze their UV-Vis, IR, and NMR spectra. researchgate.net In a study of a methyl-methyl-histidinium compound, theoretical calculations of the refractive index were compared with experimental values. researchgate.net

The table below summarizes key computational parameters for a selection of related compounds, illustrating the application of these theoretical methods.

| Compound/System | Computational Method | Key Finding | Reference |

| Bifluorenylidene based chromophores | DFT (M06/6-311G(d,p)) | HOMO-LUMO gap values range from 1.898 to 2.464 eV, indicating high reactivity. | researchgate.net |

| Pyrrolidinedione synthesis | Quantum Chemistry | The cyclization step has a low energy barrier (11.9 kJ mol⁻¹), but a preceding tautomerization has a high barrier (178.4 kJ mol⁻¹). | rsc.orgresearchgate.net |

| 2-Tritylpyrrolidine derived enamine | DFT and Kinetic Studies | 26 times less reactive than the unsubstituted pyrrolidine enamine due to negative hyperconjugation. | researchgate.net |

| Thorpe Reaction | DFT (ωB97XD/def2-svpd) | The most probable mechanism is ionic, with a rate-limiting energy barrier of 33.2 kcal/mol. | mdpi.com |

| 3,5-Dicyanothiophene + Amines | DFT and MD Simulations | Determined the electrophilicity parameter (E) and explained the reversal in reactivity of piperidine and pyrrolidine in water. | nih.gov |

Advanced Analytical Techniques for Characterization and Detection in Chemical Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 3-(2-(Methylthio)ethyl)pyrrolidine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For derivatives of this compound, such as (S)-2-(Methoxydiphenylmethyl)pyrrolidine, specific chemical shifts and coupling constants in the NMR spectrum confirm the presence and connectivity of the pyrrolidine (B122466) ring, the ethyl side chain, and the methylthio group. sigmaaldrich.com The analysis of related heterocyclic compounds demonstrates that NMR can effectively characterize the formation of new derivatives. researchgate.net

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a compound and its fragments, thereby confirming its molecular weight and offering insights into its structure. In the analysis of related sulfur-containing compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify various metabolites and synthesized molecules. innovareacademics.innist.gov The fragmentation patterns observed in the mass spectrum are characteristic of the compound's structure, aiding in its definitive identification. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pyrrolidine derivative would show characteristic absorption bands for C-H, C-N, and C-S bonds. vscht.cz For instance, the IR spectrum of 1-ethyl-2-pyrrolidinone, a related compound, displays prominent peaks corresponding to its amide and alkyl groups. nist.gov Similarly, the presence of the methylthio group in this compound would be indicated by specific vibrational frequencies. mdpi.com

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | (S)-2-(Methoxydiphenylmethyl)pyrrolidine | Signals confirming the pyrrolidine ring and methoxy (B1213986) group. | sigmaaldrich.com |

| ¹³C NMR | 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | Resonances corresponding to the carbon skeleton. | researchgate.net |

| MS (EI) | Ethyl 3-(methylthio)-(Z)-2-propenoate | Molecular ion peak and characteristic fragmentation pattern. | nist.gov |

| IR | 1-Ethyl-2-pyrrolidinone | Characteristic C=O and C-N stretching vibrations. | nist.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying compounds in a sample. For pyrrolidine-based compounds, HPLC methods have been developed to assess purity, with assays often exceeding 95%. sigmaaldrich.comvwr.com In the analysis of complex biological samples, HPLC coupled with mass spectrometry (LC-MS/MS) has been employed to detect and quantify 2-methylthio-derivatives of cytokinins with high sensitivity and accuracy. nih.gov The development of specific HPLC methods allows for the separation of closely related compounds and isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. GC-MS analysis is frequently used to identify bioactive constituents in natural product extracts and to characterize synthetic compounds. innovareacademics.innih.govgsconlinepress.com For pyrrolidone derivatives, GC-MS methods have been established for their simultaneous determination in various matrices. researchgate.net The retention time and mass spectrum obtained from a GC-MS analysis provide a high degree of confidence in the identification of a specific compound.

| Technique | Compound/Matrix | Purpose | Key Findings | Reference |

| HPLC | (S)-2-(Methoxydiphenylmethyl)pyrrolidine | Purity Assessment | Assay of 95% | sigmaaldrich.com |

| HPLC-MS/MS | 2-Methylthio-cytokinin derivatives in cultivation medium | Quantification | Detection limits of 20-30 fmol | nih.gov |

| GC-MS | Bioactive constituents from marine Streptomyces | Identification | Identification of various compounds including sulfur-containing molecules | innovareacademics.in |

| GC-MS | N-Methyl-2-pyrrolidone in liquid pesticide formulations | Determination | Development of a validated SPE/GC-MS method | researchgate.net |

Derivatization Strategies for Enhanced Analytical Performance in Complex Chemical Mixtures

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. This is particularly useful for analyzing compounds in complex mixtures.

For compounds containing amine functionalities, such as this compound, derivatization is a common strategy to enhance their performance in chromatographic analyses. For example, pre-column derivatization of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) with 4-nitrobenzoic acid has been shown to enable the enantiomeric separation of the compound using HPLC on a chiral stationary phase. researchgate.net This approach improves resolution and allows for accurate determination of enantiomeric purity. researchgate.net

In GC-MS analysis, derivatization is often employed to make polar compounds more volatile and less prone to peak tailing. semanticscholar.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert active hydrogens in amines and other functional groups into trimethylsilyl (B98337) ethers, which are more amenable to GC analysis. semanticscholar.org This strategy has been successfully applied to the analysis of various compounds in complex matrices, improving recovery and chromatographic profiles. semanticscholar.org The choice of derivatizing agent and reaction conditions is critical for achieving optimal results.

| Analyte | Derivatizing Reagent | Analytical Technique | Purpose | Reference |

| 2-(Aminomethyl)-1-ethylpyrrolidine | 4-Nitrobenzoic acid | HPLC | Enantiomeric separation | researchgate.net |

| Fatty acids (in latent print residues) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Improved volatility and peak shape | semanticscholar.org |

| Amines | 4-Fluorenylmethyl chloroformate | HPLC | Enhanced detectability |

Future Research Directions in the Chemistry of 3 2 Methylthio Ethyl Pyrrolidine

Development of Novel and Green Synthetic Routes for Sustainable Production

The traditional synthesis of N-heterocycles often involves multiple steps with high energy and cost demands. nso-journal.org Future research on 3-(2-(Methylthio)ethyl)pyrrolidine should prioritize the development of sustainable and environmentally friendly production methods. The principles of green chemistry—such as using renewable feedstocks, employing eco-friendly solvents like water, and utilizing efficient catalytic systems—are paramount. nih.govrsc.org

Promising avenues include:

Biocatalysis and Biomass Conversion: Exploring enzymatic pathways or using biomass-derived starting materials could offer a sustainable route. springernature.comnso-journal.org For instance, thermochemical conversion of nitrogen-rich animal biomass can yield N-heterocycles, a strategy that could be adapted. springernature.com

One-Pot and Multicomponent Reactions: Designing a one-pot, multicomponent reaction where the pyrrolidine (B122466) ring and the side chain are constructed in a single, efficient process would significantly improve atom economy and reduce waste. rsc.orgtandfonline.com Such domino reactions, perhaps initiated by a [3+2] cycloaddition, are a hallmark of modern green synthesis. rsc.org

Energy-Efficient Methodologies: The use of microwave or ultrasound irradiation has been shown to accelerate reactions, often leading to cleaner products and higher yields in shorter timeframes, representing a greener alternative to conventional heating. nih.govtandfonline.com

Table 1: Potential Green Synthetic Strategies for Pyrrolidine Derivatives

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Acceptorless Dehydrogenative Coupling (ADC) | Uses alcohols as starting materials, producing only water and hydrogen as byproducts. rsc.org | Could potentially form the C-C bond of the ethyl side chain from a renewable alcohol precursor. |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to promote the reaction, often in green solvents like ethanol/water. tandfonline.comrsc.org | Increased reaction rates and yields under milder conditions, reducing energy consumption. |

| Biomass Conversion | Employs renewable sources like carbohydrates or amino acids as foundational blocks. nso-journal.orgspringernature.com | A truly sustainable production line, moving away from petrochemical dependence. |

| Catalyst-Free Domino Reactions | Multi-step reactions occurring in one pot without a catalyst, often in eco-friendly solvents. rsc.org | Simplifies purification, reduces cost, and minimizes toxic waste from metal catalysts. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The bifunctional nature of this compound, with its nucleophilic nitrogen and sulfur atoms, opens up a wide array of potential chemical transformations that remain to be explored.

Reactivity of the Pyrrolidine Nitrogen: The secondary amine is a key reactive site. Future studies could investigate its role in C-H amination reactions to form more complex structures or its use as a directing group in catalyzed reactions. acs.orgresearchgate.net

Thioether Moiety Transformations: The sulfur atom offers unique reactivity. It can be oxidized to form sulfoxides and sulfones, which have different chemical properties. masterorganicchemistry.com Furthermore, the thioether can participate in reactions like springernature.comnso-journal.org-sigmatropic rearrangements or act as a soft nucleophile in substitution reactions. acs.org Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze the formation of thioether bonds in nature, suggesting that biomimetic radical-based approaches could be a fruitful area of investigation. nih.gov

Mechanistic Investigations: Understanding the "how" and "why" of its reactions is crucial. Kinetic studies can shed light on reaction rates and the influence of substituents. aip.orgresearchgate.net Detailed mechanistic investigations, for instance, into the formation of the pyrrolidine ring via [3+2] cycloadditions or its subsequent rearrangement, will be essential for controlling reaction outcomes. acs.orgacs.orgacs.org Trapping experiments to identify reactive intermediates like azomethine ylides could provide direct evidence for proposed pathways. acs.org

Advancements in Stereocontrol and Enantioselective Synthesis

The 3-position of the pyrrolidine ring is a stereocenter, meaning this compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often depends on their specific 3D structure, controlling the stereochemistry during synthesis is of utmost importance. mappingignorance.org

Future research should focus on:

Catalytic Asymmetric Synthesis: The most elegant approach to obtaining a single enantiomer is through asymmetric catalysis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for creating substituted pyrrolidines with high stereoselectivity. mappingignorance.orgacs.org Developing a novel chiral catalyst system, perhaps using copper(I) or silver(I), could enable the enantioselective synthesis of this specific target molecule. mappingignorance.org

Substrate-Controlled Synthesis: Using a chiral starting material, such as proline or 4-hydroxyproline, can direct the stereochemical outcome of subsequent reactions. mdpi.com A multi-step synthesis beginning from a readily available chiral precursor is a reliable strategy for producing enantiomerically pure compounds. mdpi.com

Development of Chiral Auxiliaries: Attaching a temporary chiral group (an auxiliary) to the starting material can guide the formation of the desired stereocenter. The N-tert-butanesulfinyl group, for example, has proven effective in directing the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Investigation of its Potential in Materials Science and Heterogeneous Catalysis

The unique structural features of this compound make it an intriguing candidate for applications beyond traditional medicinal chemistry.

Ligand Development for Catalysis: The presence of both a nitrogen and a sulfur atom makes this molecule a potential bidentate (P,N-type) ligand. Thioether-containing ligands are known to form stable complexes with transition metals like palladium, ruthenium, and iridium, which are used in a wide range of catalytic reactions. researchgate.netresearchgate.net Future work could involve synthesizing metal complexes of this compound and testing their efficacy in reactions such as asymmetric hydrogenation or cross-coupling. researchgate.net

Heterogeneous Catalysis: To improve reusability and simplify product purification, the molecule could be incorporated into a solid support. For example, pyrrolidine-based chiral porous polymers have been successfully used as heterogeneous organocatalysts for reactions in water. rsc.org Similarly, pyrrolidone ligands have been used to create high-performance copper-based catalysts for industrial reactions. bohrium.com

Corrosion Inhibition: Organic molecules containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors because their lone pair electrons can adsorb onto metal surfaces, forming a protective barrier. nih.govrsc.org Given its structure, this compound could be investigated as a novel, potentially green, corrosion inhibitor for metals like steel in acidic environments. electrochemsci.org

Synergistic Integration of Experimental and Computational Methodologies for Comprehensive Understanding

Modern chemical research thrives on the interplay between experimental work and theoretical calculations. A comprehensive understanding of this compound will be best achieved by combining these approaches.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize stereochemical outcomes. acs.orgacs.org Such computational studies can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab. acs.org

Rational Catalyst Design: Computational modeling can help in designing more effective catalysts. By understanding the interactions between a metal center, the ligand (this compound), and the substrates at an electronic level, researchers can rationally modify the ligand structure to improve catalytic activity and selectivity. bohrium.com

Interpreting Experimental Data: When unexpected results are obtained in the laboratory, computational studies can provide a plausible mechanistic explanation. For example, DFT calculations have been used to explain unexpected regioselectivity in cycloaddition reactions and to understand the deactivation pathways of catalysts. researchgate.net The synergy between theory and experiment is crucial for solving complex chemical puzzles. rsc.org

Table 2: Synergistic Methodologies for Research

| Research Area | Experimental Approach | Computational Approach | Combined Insight |

|---|---|---|---|

| Reaction Mechanism | Kinetic studies, isotope labeling, intermediate trapping. acs.org | DFT calculations of reaction energy profiles, transition state analysis. acs.orgacs.org | A validated, step-by-step understanding of how a reaction proceeds. |

| Stereoselectivity | Synthesis with chiral catalysts, analysis of product ratios (e.g., via HPLC). | Modeling of catalyst-substrate complexes, calculation of energy differences between diastereomeric transition states. | Rationalization of observed stereochemistry and predictive design of more selective catalysts. |

| Catalysis | Synthesis of metal-ligand complexes, testing catalytic performance. | Calculation of ligand-metal bond energies, modeling the catalytic cycle. bohrium.com | Understanding structure-activity relationships to optimize catalyst performance. |

| Material Properties | Testing corrosion inhibition efficiency via electrochemical methods. electrochemsci.org | Modeling adsorption of the inhibitor on a metal surface, calculating binding energies. rsc.org | Explaining the mechanism of protection and predicting the efficacy of new inhibitor designs. |

As the field of chemistry continues to evolve, the exploration of novel molecular architectures like this compound will be driven by a commitment to sustainability, efficiency, and deep mechanistic understanding. The research directions outlined here provide a roadmap for unlocking the potential of this promising, yet understudied, compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-(methylthio)ethyl)pyrrolidine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Core Synthesis Strategies : The pyrrolidine scaffold can be synthesized via cyclization of 1,4-diamines or reductive amination of γ-keto thioethers. The methylthioethyl substituent is typically introduced via nucleophilic substitution or thiol-ene "click" chemistry .

- Optimization Parameters : Key variables include reaction temperature (e.g., 60–80°C for thiol-ene reactions), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps). Use Design of Experiments (DoE) to evaluate interactions between variables .

- Validation : Monitor reaction progress via TLC or GC-MS, and confirm regioselectivity using NMR to distinguish between α- and β-substituted pyrrolidines .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- Structural Elucidation :

- Electronic Properties :

Q. How can researchers design initial biological activity screens for this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize receptors with known affinity for sulfur-containing heterocycles (e.g., dopamine D3 or σ-1 receptors) .

- Assay Design :

- In vitro : Competitive binding assays using radiolabeled ligands (e.g., -spiperone for dopamine receptors).

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .

- Positive Controls : Compare against reference compounds like haloperidol (σ-1) or pramipexole (dopamine D3) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can chiral purity be maintained during derivatization?

Methodological Answer:

- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts for asymmetric hydrogenation of prochiral enamines .

- Resolution Techniques : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers; monitor optical rotation ([α]) to confirm purity .

- Stability Testing : Assess racemization risks under varying pH and temperature using circular dichroism (CD) spectroscopy .

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the methylthioethyl group’s role in bioactivity?

Methodological Answer:

Q. What experimental approaches are suitable for assessing the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

Q. How can computational models predict the metabolic fate of this compound, and what in vitro assays validate these predictions?

Methodological Answer:

- In Silico Tools :

- In Vitro Validation :

Q. How should researchers resolve contradictions in published data on the biological activity of this compound derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Replication Studies :

- Standardized Protocols : Use identical ligand concentrations (e.g., 10 µM) and cell passage numbers.

- Orthogonal Assays : Confirm receptor binding results with functional calcium flux or β-arrestin recruitment assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.